Product packaging for 1-(4-Bromo-3-methoxyphenyl)ethanone(Cat. No.:CAS No. 50870-44-5)

1-(4-Bromo-3-methoxyphenyl)ethanone

Cat. No.: B3037627
CAS No.: 50870-44-5
M. Wt: 229.07 g/mol
InChI Key: IDLRGDVPTYMFSL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Methoxylated Aryl Ketone Chemistry

Halogenated and methoxylated aryl ketones are classes of organic compounds that have garnered considerable interest in synthetic and medicinal chemistry. The presence of a halogen, such as bromine, and a methoxy (B1213986) group on the aromatic ring significantly influences the molecule's reactivity and biological activity. Halogens can act as a leaving group in various coupling reactions and can also enhance the pharmacological properties of a molecule. solubilityofthings.com The methoxy group, an electron-donating group, can direct electrophilic substitution reactions and also impact the molecule's solubility and metabolic stability.

The specific substitution pattern in 1-(4-Bromo-3-methoxyphenyl)ethanone, with the bromo and methoxy groups at positions 4 and 3 respectively, creates a unique electronic and steric environment. This arrangement influences the reactivity of the acetyl group and the aromatic ring, making it a versatile building block for a variety of chemical transformations.

Overview of the Chemical and Synthetic Importance of the Ethanone (B97240) Scaffold

The ethanone (or acetophenone) scaffold is a fundamental structural motif in organic chemistry. mdpi.com It consists of an acetyl group attached to a phenyl ring. This framework is a common feature in many natural products and synthetic compounds with diverse applications. The carbonyl group of the ethanone moiety is a key functional group that can undergo a wide range of reactions, including nucleophilic addition, condensation, and reduction.

Furthermore, the aromatic ring of the ethanone scaffold can be readily functionalized through electrophilic and nucleophilic substitution reactions. This versatility allows for the construction of a vast library of derivatives with tailored properties. In medicinal chemistry, the ethanone scaffold is a common starting point for the development of new therapeutic agents.

Rationale for Focusing on the 4-Bromo-3-methoxy Substitution Pattern

The 4-bromo-3-methoxy substitution pattern is of particular interest to chemists for several reasons. The bromine atom at the 4-position provides a handle for introducing other functional groups through cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov This allows for the construction of complex molecular architectures.

The methoxy group at the 3-position, meta to the bromine and ortho to the acetyl group, exerts a significant electronic and steric influence on the molecule. It activates the aromatic ring towards electrophilic substitution at specific positions and can also influence the conformation of the molecule. This specific arrangement of substituents can lead to unique reactivity and selectivity in chemical reactions.

Current Research Landscape and Gaps in Knowledge for the Compound

Current research on this compound primarily focuses on its use as a synthetic intermediate. It is commercially available and has been used in the synthesis of various heterocyclic compounds and other complex organic molecules. chemicalbook.comcymitquimica.com For instance, it can serve as a precursor for the synthesis of substituted anilines and other derivatives with potential biological activity. uni.lu

Potential Impact and Future Directions in Chemical and Medicinal Sciences

Given the versatility of the 4-bromo-3-methoxyacetophenone scaffold, it holds significant potential for future applications. In medicinal chemistry, it could be used to synthesize novel compounds with a range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The bromine and methoxy groups can be systematically varied to optimize biological activity and pharmacokinetic properties. nih.govmdpi.com

In materials science, this compound could be used as a building block for the synthesis of novel organic materials with interesting optical or electronic properties. The ability to introduce different functional groups via the bromine atom opens up possibilities for creating new polymers, dyes, and liquid crystals.

Future research should focus on a more thorough investigation of the reactivity of this compound and the exploration of its derivatives for various applications. This includes detailed mechanistic studies of its reactions and comprehensive screening of its derivatives for biological activity.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number50870-44-5 chemicalbook.com
Molecular FormulaC9H9BrO2 cymitquimica.com
Molecular Weight229.07 g/mol cymitquimica.com
AppearanceLiquid cymitquimica.com
Purity95% cymitquimica.com
InChI1S/C9H9BrO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 cymitquimica.com
InChIKeyIDLRGDVPTYMFSL-UHFFFAOYSA-N cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B3037627 1-(4-Bromo-3-methoxyphenyl)ethanone CAS No. 50870-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLRGDVPTYMFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromo 3 Methoxyphenyl Ethanone and Its Derivatives

Traditional and Contemporary Synthesis Routes to 1-(4-Bromo-3-methoxyphenyl)ethanone

Friedel-Crafts Acylation Approaches for Aryl Methyl Ketone Formation

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. byjus.commasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.comorganic-chemistry.org

In the context of synthesizing this compound, a plausible Friedel-Crafts approach would involve the acylation of 2-bromoanisole (B166433) with an acetylating agent like acetyl chloride or acetic anhydride. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-bromoanisole. byjus.comorganic-chemistry.org The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The directing effects of these two substituents would primarily favor the substitution at the position para to the methoxy group and ortho to the bromine, which corresponds to the desired C-4 position for the acetyl group, leading to the formation of this compound.

Table 1: Key Aspects of Friedel-Crafts Acylation

FeatureDescription
Reaction Type Electrophilic Aromatic Substitution
Substrate 2-Bromoanisole
Acylating Agent Acetyl chloride or Acetic anhydride
Catalyst Aluminum chloride (AlCl₃) or other Lewis acids
Key Intermediate Acylium ion

It is important to note that the reaction conditions, such as temperature and the stoichiometry of the Lewis acid, need to be carefully controlled to minimize potential side reactions, including polysubstitution or rearrangement. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon bonds. The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. d-nb.infobldpharm.com While not a direct acylation, variations of palladium-catalyzed carbonylative coupling reactions can be employed for the synthesis of aryl ketones.

A more direct approach involves the palladium-catalyzed coupling of an aryl bromide with an acylating agent. For the synthesis of this compound, this would entail the reaction of 1-bromo-2-methoxybenzene with a suitable acetylating reagent under palladium catalysis. Various palladium catalysts and ligands can be employed to facilitate this transformation, offering a milder alternative to the often harsh conditions of Friedel-Crafts acylation. nih.gov

Electrochemical Methods for Alpha-Bromination and Direct Bromination of Alkyl Aryl Ketones

Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for halogenation reactions. mdpi.comgoogle.com These methods can be applied for either the bromination of the aromatic ring or the alpha-bromination of the ketone side chain, depending on the starting material and reaction conditions.

For the synthesis of this compound, one could envision a two-step process starting from 3-methoxyacetophenone. The first step would be the electrochemical bromination of the aromatic ring to introduce the bromine atom at the 4-position. Electrochemical bromination of electron-rich aromatic compounds can be achieved with high regioselectivity. mdpi.com

Alternatively, if starting from a pre-brominated precursor, electrochemical methods could be utilized for other transformations. The direct alpha-bromination of aryl methyl ketones can also be achieved electrochemically, which is a useful transformation for further functionalization of the molecule, though not a direct route to the target compound itself. nih.gov

Multi-step Synthesis from Precursors Bearing the Bromo-Methoxy Phenyl Moiety

Another multi-step route could start from 3-hydroxyacetophenone. pw.live This precursor could first be brominated at the 4-position, followed by methylation of the hydroxyl group to yield the final product. The Williamson ether synthesis is a classic and effective method for this methylation step, involving the reaction of the phenoxide with a methylating agent like methyl iodide. mdpi.comencyclopedia.pub

Regioselective Functionalization Strategies for the 4-Bromo-3-methoxyphenyl Ring

The synthesis of this compound often relies on the ability to selectively introduce the bromo and methoxy groups at the desired positions on the phenyl ring.

Selective Bromination and Methoxy Group Introduction Techniques

The regioselective bromination of 3-methoxyacetophenone is a key strategy for synthesizing the target compound. The methoxy group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The combined directing effects favor bromination at the positions ortho and para to the methoxy group. Careful control of reaction conditions, such as the choice of brominating agent (e.g., Br₂ in acetic acid) and temperature, can enhance the selectivity for the desired 4-bromo isomer. nih.gov

The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution on a suitably activated precursor, or more commonly, through the methylation of a corresponding phenol. For instance, starting from 1-(4-bromo-3-hydroxyphenyl)ethanone, the methoxy group can be introduced using a methylating agent in the presence of a base, a reaction known as the Williamson ether synthesis. mdpi.comencyclopedia.pub This method is highly efficient for the formation of ethers.

Table 2: Common Reagents for Bromination and Methoxylation

TransformationReagent(s)
Aromatic Bromination Bromine (Br₂) in Acetic Acid, N-Bromosuccinimide (NBS)
Methoxylation (from phenol) Methyl iodide (CH₃I) and a base (e.g., K₂CO₃, NaH)

Control of Substitution Patterns on Aromatic Systems

The regiochemical outcome of the synthesis of this compound is dictated by the directing effects of the bromo and methoxy substituents on the benzene (B151609) ring during electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution at these positions. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho, para-director because of the resonance contribution of its lone pairs.

In the case of synthesizing this compound, the starting material is typically 2-bromoanisole. The Friedel-Crafts acylation of 2-bromoanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), leads to the introduction of an acetyl group (-COCH₃) onto the ring. The directing effects of both the methoxy and bromo groups must be considered. The powerful ortho, para-directing ability of the methoxy group is the dominant influence. The position para to the methoxy group is the most activated and sterically accessible site for electrophilic attack. This leads to the desired product, where the acetyl group is introduced at the C4 position relative to the methoxy group.

Green Chemistry Approaches and Sustainable Synthesis of Related Aryl Ketones

Traditional Friedel-Crafts acylation reactions often involve stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, which raise environmental concerns. Modern synthetic chemistry emphasizes the development of greener and more sustainable alternatives.

Solvent-Free or Aqueous Reaction Conditions

Solvent-free, or solid-phase, reactions represent a significant advancement in green synthesis. For the acylation of aromatic compounds, solid acid catalysts can be employed under solvent-free conditions, reducing waste and simplifying product purification. For instance, solid acid catalysts like M(IV) Phosphotungstates have been used for the acylation of anisole (B1667542) and veratrole with acetyl chloride without the need for a solvent. Another approach involves performing reactions in aqueous media, which is an environmentally benign solvent. While traditional Friedel-Crafts reactions are highly sensitive to water, certain modifications and catalyst systems are being explored to enable these transformations in aqueous environments.

Catalyst-Free or Recyclable Catalytic Systems

The development of catalyst-free methods or the use of recyclable catalysts is a cornerstone of green chemistry. Some Friedel-Crafts type acylations can be promoted by methanesulfonic anhydride, which allows for the preparation of aryl ketones with minimal waste that is free of metallic or halogenated components. Furthermore, heterogeneous catalysts, such as zeolites and metal oxides, offer the advantage of being easily separable from the reaction mixture and can be reused for multiple reaction cycles. For example, nanocrystalline zeolite BEA has been shown to be an effective and regioselective catalyst for the acetylation of anisole using acetic anhydride.

The following table summarizes the yield of 4-methoxy acetophenone (B1666503) in the acylation of anisole using different recyclable catalysts.

CatalystAcylating AgentSolventTemperature (°C)Yield (%)
M(IV) PhosphotungstatesAcetyl ChlorideSolvent-free130High (specific % not stated)
Zeolite BEAAcetic Anhydride-100>98 (selectivity)

Microwave and Ultrasound-Mediated Synthesis Techniques

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times.

Microwave-assisted synthesis has been successfully applied to the condensation reactions for the synthesis of chalcones, which are α,β-unsaturated ketones derived from acetophenones. These reactions are often carried out under solvent-free conditions, further enhancing their green credentials. For example, the condensation of substituted acetophenones with aromatic aldehydes can be achieved in minutes with high yields under microwave irradiation.

Ultrasound-assisted synthesis has been shown to be effective for Friedel-Crafts acylation. The use of ultrasound can enhance the reactivity in solid-liquid systems. For example, the acylation of various aromatic compounds using acyl chlorides in the presence of a catalytic amount of ferric sulphate at room temperature under ultrasound irradiation gives good yields of the corresponding ketones in a short reaction time (30-45 minutes).

The table below provides examples of the synthesis of chalcones, which are derivatives of acetophenones, using microwave irradiation.

Acetophenone DerivativeAldehydeCatalystReaction Time (min)Yield (%)
o-hydroxy acetophenoneAromatic aldehydesAnhydrous K₂CO₃3-585-90
4-methoxyacetophenone4-hydroxybenzaldehydeBoric Acid2095 (conversion)

Synthesis of Precursors and Analogues Bearing the 4-Bromo-3-methoxyphenyl Ethanone (B97240) Moiety

Preparation of Substituted Benzaldehydes and Acetophenones

The synthesis of this compound and its analogues often begins with the preparation of appropriately substituted precursors, such as benzaldehydes and acetophenones.

A key precursor for this compound is 4-bromo-3-methoxybenzaldehyde . This compound can be synthesized through the bromination of 3-methoxybenzaldehyde.

Substituted acetophenones can be prepared through various methods. One common route is the Friedel-Crafts acylation of a substituted benzene derivative, as discussed earlier. Alternatively, benzaldehydes can be converted to acetophenones. This transformation can be achieved through a multi-step process that involves the conversion of the benzaldehyde (B42025) to a suitable intermediate that can then be reacted with a methylating agent. For example, a benzaldehyde can be converted to a Grignard reagent, which then reacts with a suitable electrophile to introduce the acetyl group.

The following table outlines a general synthetic route for a substituted acetophenone from a substituted benzaldehyde.

Starting MaterialReagent 1IntermediateReagent 2Product
4-bromo-3-methoxybenzaldehydeMethylmagnesium bromide1-(4-bromo-3-methoxyphenyl)ethanolOxidizing agent (e.g., PCC)This compound

Synthesis of Chalcone (B49325) Scaffolds Incorporating the Bromo-Methoxyphenyl Ring

The synthesis of chalcones from this compound is predominantly achieved via the Claisen-Schmidt condensation. wikipedia.org This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde, leading to the formation of an α,β-unsaturated ketone, which constitutes the characteristic chalcone framework. scialert.netijarsct.co.in

The reaction mechanism begins with the deprotonation of the α-carbon of this compound by a base, typically a hydroxide (B78521), to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde in an aldol-type condensation. scialert.net The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated chalcone product. magritek.com

A variety of bases and solvent systems can be employed for this transformation. The most common method involves using aqueous or ethanolic solutions of potassium hydroxide (KOH) or sodium hydroxide (NaOH) at room temperature. scialert.netijarsct.co.innih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). scialert.net To enhance reaction rates and yields, alternative methodologies such as microwave irradiation or sonication have also been explored. nih.gov The choice of the aromatic aldehyde is crucial as it allows for the introduction of diverse substituents onto the chalcone scaffold, thereby modulating its electronic and steric properties.

The following table summarizes representative examples of chalcone syntheses starting from this compound, illustrating the versatility of the Claisen-Schmidt condensation.

Aldehyde ReactantCatalyst / SolventConditionsChalcone Product NameYield (%)
BenzaldehydeKOH / EthanolRoom Temp, 14-16 h(E)-1-(4-bromo-3-methoxyphenyl)-3-phenylprop-2-en-1-oneHigh
4-ChlorobenzaldehydeNaOH / EthanolRoom Temp, 4 h(E)-1-(4-bromo-3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~90-95
4-MethoxybenzaldehydeKOH / Ethanol40 °C, Ultrasound(E)-1-(4-bromo-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHigh
4-NitrobenzaldehydeNaOH / MethanolRoom Temp, 1-4 h(E)-1-(4-bromo-3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one>90
2-HydroxybenzaldehydePiperidine / EthanolReflux(E)-1-(4-bromo-3-methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-oneModerate to High

Note: The yields and specific conditions are illustrative and based on general procedures for Claisen-Schmidt condensations. Actual results may vary.

Derivatization of the Ethanone Moiety for Structural Diversification

The ethanone moiety of this compound offers multiple reaction sites for structural modification, including the carbonyl group and the adjacent α-carbon. These transformations are pivotal for creating a diverse library of compounds for various applications.

α-Halogenation: One of the most common derivatizations is the halogenation at the α-carbon position. The reaction of this compound with reagents like cupric bromide (CuBr₂) or elemental bromine in a suitable solvent introduces a bromine atom on the methyl group, yielding 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone. researchgate.net These α-haloketones are highly valuable synthetic intermediates, particularly for the synthesis of heterocyclic compounds such as thiazoles and quinoxalines. researchgate.netwpmucdn.com

Carbonyl Group Reduction: The carbonyl group can be readily reduced to a secondary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. wikipedia.org The resulting product, 1-(4-bromo-3-methoxyphenyl)ethanol, serves as a precursor for other functional groups and can be used in subsequent reactions such as dehydration to form styrenes. wikipedia.org

Ketalization: The carbonyl group can be protected by converting it into a cyclic ketal. This reaction involves treating the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. researchgate.net Ketal formation is a reversible process that protects the carbonyl from nucleophilic attack, allowing for selective reactions at other sites of the molecule.

Formation of Heterocycles: The ethanone moiety is a key building block for constructing various heterocyclic systems. For example, condensation of the α-brominated derivative with thioamides or thioureas is a standard route to substituted thiazole (B1198619) rings. Furthermore, reaction with cyanoacetylhydrazine can lead to the formation of pyridazine (B1198779) and other nitrogen-containing heterocycles. mdpi.com

The table below outlines key derivatization strategies for the ethanone moiety.

Reaction TypeReagents & ConditionsResulting Structure / Functional GroupPurpose / Application
α-BrominationCuBr₂, Ethyl Acetate/Chloroform, Refluxα-Bromoketone (-COCH₂Br)Intermediate for heterocyclic synthesis (e.g., thiazoles, quinoxalines). researchgate.netwpmucdn.com
Carbonyl ReductionNaBH₄, Methanol/Ethanol, Room TempSecondary Alcohol (-CH(OH)CH₃)Precursor for styrenes and other derivatives. wikipedia.org
KetalizationEthylene Glycol, Acid Catalyst (e.g., p-TsOH), HeatCyclic KetalProtection of the carbonyl group for multi-step synthesis. researchgate.net
Heterocycle Synthesis (Thiazole)Thioamide/Thiourea (from α-bromoketone)Thiazole RingCreation of biologically relevant heterocyclic scaffolds. researchgate.net

These synthetic methodologies highlight the utility of this compound as a versatile starting material, enabling the generation of a wide array of complex molecules through targeted modifications of its ethanone functional group.

Reaction Chemistry and Mechanistic Investigations of 1 4 Bromo 3 Methoxyphenyl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Bromo- and Methoxy-Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring in 1-(4-bromo-3-methoxyphenyl)ethanone towards substitution reactions is a complex interplay of the electronic effects of its substituents.

Substituents on a benzene ring significantly influence its reactivity towards electrophilic substitution. libretexts.orgmsu.edulibretexts.org This influence is understood through two primary electronic effects: the inductive effect and the resonance effect. libretexts.org

The methoxy (B1213986) group (-OCH₃) is an activating group. libretexts.orgmsu.edu While oxygen is more electronegative than carbon, exerting an electron-withdrawing inductive effect, its non-bonding electron pairs can be delocalized into the aromatic π-system through resonance. libretexts.org This resonance effect is dominant, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmsu.edu For instance, anisole (B1667542) (methoxybenzene) is about ten thousand times more reactive than benzene in electrophilic substitution reactions. libretexts.orgmsu.edu

The acetyl group (-COCH₃) of the ethanone (B97240) moiety is a deactivating group. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and significantly less reactive in electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (NAS) is generally difficult for aryl halides like this compound unless there are strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). msu.edu The presence of the deactivating acetyl group, which is meta to the bromine, does not strongly facilitate NAS. However, under forcing conditions or with specific reagents, nucleophilic substitution of the bromine may be possible.

The directing effects of the existing substituents govern the position of any subsequent electrophilic substitution on the aromatic ring. These effects are a consequence of the ability of the substituents to stabilize the intermediate carbocation (arenium ion) formed during the reaction. orgosolver.com

Methoxy group (-OCH₃): As an activating group with a strong +R effect, the methoxy group is an ortho, para-director. libretexts.orgorgosolver.com It directs incoming electrophiles to the positions ortho and para to itself because it can effectively stabilize the positive charge of the arenium ion at these positions through resonance.

Bromo group (-Br): Despite being a deactivating group, the bromo group is also an ortho, para-director. libretexts.org This is because its lone pairs can participate in resonance stabilization of the arenium ion when the electrophile attacks at the ortho or para positions.

Acetyl group (-COCH₃): As a deactivating group with a strong -R effect, the acetyl group is a meta-director. orgosolver.com It directs incoming electrophiles to the meta position because this position avoids the direct placement of positive charge on the carbon atom attached to the electron-withdrawing group in the resonance forms of the arenium ion.

In this compound, the directing effects of the three substituents must be considered collectively. msu.edu The available positions for substitution are C-2, C-5, and C-6.

PositionDirecting Influence of Substituents
C-2 ortho to the methoxy group (activating), ortho to the bromo group (deactivating), and meta to the acetyl group (deactivating).
C-5 para to the bromo group (deactivating), meta to the methoxy group (activating), and ortho to the acetyl group (deactivating).
C-6 para to the methoxy group (activating), meta to the bromo group (deactivating), and meta to the acetyl group (deactivating).

The directing effects can be either reinforcing or antagonistic. msu.edu In this molecule, the methoxy group strongly directs ortho and para, while the acetyl group directs meta. The bromo group also directs ortho and para. The position at C-6 is para to the strongly activating methoxy group and meta to both the deactivating bromo and acetyl groups, making it a likely site for electrophilic attack. The position at C-2 is ortho to both the methoxy and bromo groups, which could lead to steric hindrance. The position at C-5 is ortho to the deactivating acetyl group, which is generally disfavored. Therefore, further electrophilic aromatic substitution is most likely to occur at the C-6 position.

Reactivity of the Ethanone Carbonyl Group and Alpha-Position

The ethanone moiety provides a rich center for chemical transformations, involving both the carbonyl carbon and the adjacent α-carbon.

Ketones can undergo halogenation at the α-position (the carbon atom adjacent to the carbonyl group) under both acidic and basic conditions. libretexts.orgyoutube.comyoutube.com The reaction proceeds through the formation of an enol or enolate intermediate. masterorganicchemistry.com

Under acidic conditions, the reaction is catalyzed by the formation of an enol. libretexts.orgmasterorganicchemistry.com The enol then acts as a nucleophile and attacks the halogen (e.g., Br₂). masterorganicchemistry.com This reaction typically results in the substitution of a single α-hydrogen. youtube.com For this compound, acid-catalyzed bromination would be expected to yield 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone.

In the presence of a base, an enolate is formed, which is a more powerful nucleophile than an enol. youtube.com Base-promoted α-halogenation is often difficult to stop at monosubstitution and can lead to polyhalogenation, especially if there are multiple α-hydrogens. youtube.com For a methyl ketone like this compound, treatment with excess halogen and base can lead to the haloform reaction, where all three α-hydrogens are replaced by halogen atoms, followed by cleavage of the C-C bond to form a carboxylate and a haloform (CHX₃). youtube.com

A related reaction is the Hell-Volhard-Zelinsky (HVZ) reaction, which is specific for the α-halogenation of carboxylic acids. youtube.com

The carbonyl group of the ethanone is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to a variety of condensation and addition reactions.

One important class of reactions is the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones into the corresponding amides or thioamides. wikipedia.orgorganic-chemistry.org The classic Willgerodt reaction uses ammonium (B1175870) polysulfide, while the Kindler modification employs sulfur and an amine, such as morpholine. wikipedia.orgresearchgate.net The reaction involves a complex mechanism where the carbonyl group appears to migrate to the terminal carbon of the alkyl chain. wikipedia.orgorganic-chemistry.org For this compound, the Willgerodt-Kindler reaction would be expected to produce 2-(4-bromo-3-methoxyphenyl)acetamide or the corresponding thioamide.

The carbonyl group can also undergo Claisen-Schmidt condensation with aldehydes in the presence of an acid or base catalyst to form chalcones (α,β-unsaturated ketones). nih.gov These reactions are a type of aldol (B89426) condensation. For example, this compound could react with an aromatic aldehyde to form a chalcone (B49325) derivative.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govbeilstein-journals.org The product is a β-amino carbonyl compound known as a Mannich base. nih.gov

For this compound, the α-hydrogens of the ethanone moiety are acidic enough to participate in the Mannich reaction. The reaction would proceed by first forming an iminium ion from the aldehyde and the amine. The enol form of the ketone then attacks the iminium ion, leading to the formation of the Mannich base. beilstein-journals.org These Mannich bases are versatile synthetic intermediates. nih.gov

Mechanistic Studies of Key Transformations Involving the Compound or its Close Analogues

Mechanistic investigations into the reactions of acetophenones and their derivatives are crucial for optimizing reaction conditions and designing novel synthetic routes. These studies often involve a combination of experimental and computational techniques to elucidate the step-by-step processes of chemical transformations.

The isolation and characterization of reaction intermediates are powerful methods for confirming proposed reaction mechanisms. By stopping a reaction before completion or using specific conditions to favor the accumulation of an intermediate, chemists can gain direct evidence of its existence and structure. youtube.com

For reactions involving acetophenones, several types of intermediates have been identified:

Hemiacetals: In the acid- or base-catalyzed breakdown of acetophenone (B1666503) dimethyl acetals, unstable methyl hemiacetal intermediates can be studied using techniques like double-mixing stopped-flow spectrophotometry. rsc.org This method allows for the observation of the kinetics of the hemiacetal breakdown, providing insights into the reaction pathway. rsc.org

Carbonyl Ylides: In reactions with carbenes, such as dibromocarbene, substituted acetophenones are proposed to react through a twisted carbonyl ylide intermediate. This intermediate can then proceed through competitive pathways like deoxygenation or electrocyclization. jlu.edu.cn

Enolates: The formation of tin enolates has been substantiated in the reaction of α-(p-methylbenzenesulfonyl)isobutyrophenone with allyltributylstannane (B1265786) through NMR analysis of the reaction mixture. nih.gov

Radical Anions (Ketyls): In reactions of α-halo- and α-(benzoyloxy)acetophenones with allyltributylstannane, the formation of allylation products proceeds through a chain sequence involving an electron transfer to form a ketyl anion intermediate. nih.gov

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, where a nucleophile attacks an aromatic ring, a resonance-stabilized carbanion intermediate known as a Meisenheimer complex is formed. This is particularly relevant for substituted acetophenones with strong electron-withdrawing groups. youtube.com

Benzyne (B1209423) Intermediates: For nucleophilic aromatic substitution reactions on aryl halides that lack strong electron-withdrawing groups, an elimination-addition mechanism involving a highly reactive benzyne intermediate is proposed. youtube.com

Kinetic studies are fundamental to understanding reaction mechanisms, and the Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.org The equation, log(k/k₀) = σρ or log(K/K₀) = σρ, relates the rate (k) or equilibrium constant (K) of a substituted reactant to the reference reactant (k₀ or K₀, where the substituent is hydrogen). wikipedia.org The substituent constant (σ) reflects the electronic nature of the substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. wikipedia.org

For reactions involving substituted acetophenones, Hammett plots have been used to:

Analyze the breakdown of hemiacetals: Hammett ρ values for the H⁺-catalyzed breakdown of aryl-substituted acetophenone hemiacetals are consistent with literature data, suggesting a significant resonance effect component. rsc.org For the base-catalyzed breakdown, a weak dependence of the catalytic constants on aromatic substitution is observed. rsc.org

Investigate enzymatic reductions: In the stereoselective reduction of p-substituted acetophenones by rat liver 3α-hydroxysteroid dehydrogenase, a Hammett plot of log {(Vₘₐₓ/Kₘ)ₓ/(Vₘₐₓ/Kₘ)ₕ} versus the substituent parameter σ shows an increased rate for electron-withdrawing substituents. nih.gov

Determine equilibrium acidities: A plot of the pK values of 23 meta- and para-substituted acetophenones in dimethyl sulfoxide (B87167) against Hammett σ constants yielded a linear correlation with ρ = 3.55. iitd.ac.in

Study reductions in supercritical fluids: The reduction of substituted acetophenones using supercritical 2-propanol yielded a Hammett reaction constant of ρ = 0.33. researchgate.net

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. libretexts.org

Isotope labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive evidence for bond cleavage and formation events. wikipedia.orgcernobioscience.com By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can follow the path of the labeled atom in the reaction products using techniques like mass spectrometry and NMR spectroscopy. cernobioscience.comfiveable.me

In the context of reactions involving acetophenone and its analogs, isotope labeling has been employed to:

Investigate hydrogenation mechanisms: Deuterium (B1214612) labeling experiments in the asymmetric hydrogenation of acetophenone have shown high incorporation of deuterium at the stereogenic carbon (>97%) and significant incorporation at the methyl group (≈45%). researchgate.net

Determine rate-determining steps: The reduction of acetophenone using supercritical deuterated 2-propanol revealed kinetic isotope effects for both 2-deuterio-2-propanol (kH/kD = 1.6) and O-deuterio-2-propanol (kH/kD = 2.0). researchgate.net These findings suggest that the reaction proceeds through a cyclic transition state, similar to the Meerwein-Ponndorf-Verley reduction, where hydride transfer from the alcohol is a key step. researchgate.net

Elucidate transfer hydrogenation: Isotopic labeling experiments using 2-propanol-2-d1 (B110011) in the transfer hydrogenation of acetophenone have provided insights into the reaction mechanism. researchgate.net

The observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) is strong evidence that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. fiveable.me

Computational chemistry has become an indispensable tool for validating proposed reaction mechanisms and providing insights that are difficult to obtain experimentally. nih.gov Quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict kinetic and thermodynamic parameters.

For reactions involving acetophenones and related compounds, computational studies can:

Corroborate experimental findings: Theoretical calculations can be used to support mechanisms proposed based on experimental data, such as the involvement of specific intermediates or transition states.

Predict reaction outcomes: Computational models can help predict the feasibility of a proposed reaction and the likely products.

Explain substituent effects: Calculations can provide a quantitative understanding of how substituents influence the electronic structure and reactivity of a molecule. For example, DFT calculations have been used to correlate the core-electron binding energy shifts of ring carbons in substituted benzenes with Hammett σ-constants. wikipedia.org

Visualize transition states: Computational methods allow for the visualization of the three-dimensional structures of transition states, providing a deeper understanding of the steric and electronic factors that control a reaction.

The synergy between experimental and computational approaches provides a powerful strategy for the comprehensive elucidation of reaction mechanisms. nih.gov

Influence of Substituents on Reaction Selectivity and Efficiency

The nature and position of substituents on the aromatic ring of acetophenone derivatives, such as the bromo and methoxy groups in this compound, have a profound influence on the selectivity (regio-, chemo-, and stereoselectivity) and efficiency (rate and yield) of their reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) based on their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. fiveable.me

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring, making it more nucleophilic. fiveable.me In electrophilic aromatic substitution (EAS) reactions, EDGs are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org The methoxy group (-OCH₃) in this compound is a strong EDG.

Electron-Withdrawing Groups (e.g., -Br, -COCH₃, -NO₂): These groups decrease the electron density of the aromatic ring, making it less nucleophilic. libretexts.org In EAS reactions, EWGs are deactivating and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.org The acetyl group (-COCH₃) is a deactivating meta-director, while the bromo group (-Br) is a deactivating ortho, para-director due to a combination of inductive withdrawal and resonance donation. libretexts.org

In nucleophilic addition reactions to the carbonyl group, the reactivity is enhanced by EWGs on the ring, which increase the electrophilicity of the carbonyl carbon. ncert.nic.in Conversely, EDGs decrease the reactivity. ncert.nic.in

Steric Effects:

The size of substituents can hinder the approach of reactants to a particular site on the molecule, a phenomenon known as steric hindrance. In ketones, the presence of two substituents on the carbonyl carbon makes them generally less reactive than aldehydes in nucleophilic addition reactions. ncert.nic.in Large substituents on the aromatic ring can influence the regioselectivity of reactions by blocking access to adjacent positions.

For this compound, the interplay of these substituent effects will dictate its reactivity:

The methoxy group at position 3 is a strong activating group for EAS, directing towards positions 2, 4, and 6. However, position 4 is blocked by the bromine atom.

The bromo group at position 4 is a deactivating ortho, para-director. Its ortho positions are 3 and 5, and its para position is not applicable.

The acetyl group is a deactivating meta-director, influencing substitution at positions 3 and 5 relative to its point of attachment.

Structure Activity Relationship Sar Studies and Derivative Development of 1 4 Bromo 3 Methoxyphenyl Ethanone Analogs

Systematic Design and Synthesis of Novel Derivatives Incorporating the 4-Bromo-3-methoxyphenyl Ethanone (B97240) Scaffold

The synthesis of new derivatives from 1-(4-bromo-3-methoxyphenyl)ethanone is a fundamental step in drug discovery, allowing for the creation of a diverse library of compounds for biological screening.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are prominent derivatives synthesized from this compound. The standard method for their preparation is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.net In this context, this compound (Ring A) is reacted with various substituted benzaldehydes (Ring B) to yield a series of chalcone (B49325) analogues. pharmascholars.comnih.gov

The reaction proceeds by the formation of a carbanion from the acetophenone, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. pharmascholars.com The resulting α,β-unsaturated carbonyl system of the chalcone is a key feature responsible for many of its biological activities. researchgate.net The diversity of these chalcones can be readily achieved by varying the substituents on the benzaldehyde (B42025) ring.

Table 1: Examples of Chalcone Analogues Derived from this compound This table is illustrative, based on common Claisen-Schmidt condensation reactions.

Ring B Substituent (R)Resulting Chalcone Name
-H1-(4-Bromo-3-methoxyphenyl)-3-phenyl-2-propen-1-one
4-OCH₃1-(4-Bromo-3-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
4-Cl1-(4-Bromo-3-methoxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one
4-N(CH₃)₂1-(4-Bromo-3-methoxyphenyl)-3-(4-dimethylaminophenyl)-2-propen-1-one
3,4,5-(OCH₃)₃1-(4-Bromo-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Note: The data in this table is generated for illustrative purposes based on established chemical reactions.

The versatile chalcone scaffold derived from this compound serves as a key intermediate for the synthesis of various heterocyclic compounds. nih.govacs.org

Pyrazolines: One of the most common applications of these chalcones is in the synthesis of pyrazoline derivatives. thepharmajournal.com This is typically achieved through a cyclization reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or its derivatives. jrespharm.comresearchgate.net The reaction proceeds via the addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. nih.govelifesciences.org

Thiazoles: Thiazole (B1198619) derivatives can also be synthesized from the this compound starting material. A common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. mdpi.comresearchgate.net In this case, this compound would first be brominated on the α-carbon to form 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone. This intermediate can then be reacted with various thioamides (like thiourea) to yield the corresponding aminothiazole derivatives. ekb.eg

Table 2: Examples of Heterocyclic Systems Derived from the this compound Scaffold

HeterocycleGeneral Synthetic PrecursorResulting Heterocyclic Derivative (General Structure)
PyrazolineChalcone Analogue5-(Aryl)-3-(4-bromo-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Thiazole2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone2-Amino-4-(4-bromo-3-methoxyphenyl)thiazole
TriazoleNot directly found in search resultsData Not Available

Note: The data in this table is generated for illustrative purposes based on established chemical reactions.

Further diversification of these molecules can be achieved by modifying their side chains or conjugating them with other bioactive moieties. For instance, pyrazoline derivatives obtained from the chalcones can undergo further reactions. A common modification is the N-acylation of the pyrazoline ring. nih.gov Reacting the synthesized pyrazoline with reagents like acetic anhydride (B1165640) or propionyl chloride leads to the formation of N-acetyl or N-propionyl pyrazoline derivatives, respectively. This modification can significantly influence the compound's physicochemical properties and biological activity.

Conjugation involves linking the core scaffold to other pharmacologically active molecules to create hybrid compounds with potentially synergistic or novel mechanisms of action. This strategy is a key area of modern drug design. fabad.org.tr

Pharmacophore Identification and Lead Optimization within the 4-Bromo-3-methoxyphenyl Ethanone Scaffold

Understanding the role of each component of the this compound scaffold is crucial for lead optimization and the rational design of more potent and selective drug candidates.

The presence and position of halogen atoms are critical in modulating the biological activity of a drug molecule. The bromine atom at the C4 position of the phenyl ring in the title compound is a key feature. Studies on related chalcone and pyrazoline derivatives have shown that halogen substituents, including bromine, can enhance antimicrobial and antifungal activities. For instance, certain pyrazoline derivatives bearing bromo-substituted aromatic rings have demonstrated potent antifungal effects jrespharm.com. Similarly, specific bromo-substituted chalcones have exhibited excellent activity against bacteria such as S. aureus researchgate.net. This enhancement is often attributed to the bromine atom's ability to increase lipophilicity, facilitating passage through cell membranes, and its capacity to form halogen bonds, which can contribute to stronger binding at the target site.

Correlation of Structural Modifications with Biological Efficacy and Selectivity

The biological efficacy and selectivity of compounds derived from this compound are intricately linked to their structural features. Understanding this relationship is paramount for the rational design of more potent and specific therapeutic agents. Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a molecule, such as the addition, removal, or alteration of functional groups, influence its biological activity.

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical approach used to establish a relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models translate the structural characteristics of molecules into numerical descriptors, which are then correlated with a measured biological response. youtube.com

A foundational concept in QSAR is the Hammett equation, which describes the influence of substituents on the reactivity of aromatic compounds. For a series of reactions with substituted benzene (B151609) derivatives, the equation demonstrates a linear correlation between the logarithm of the reaction rate constant (k) and the Hammett substituent constant (σ), which is specific to the substituent. wikipedia.org The reaction constant (ρ) reflects the sensitivity of the reaction to these substituent effects. wikipedia.org For instance, the acid-catalyzed bromination of substituted acetophenones is a reaction where such principles can be applied to quantify the impact of various functional groups. wikipedia.org

In the context of this compound analogs, QSAR models can be developed by correlating their biological activity (e.g., enzyme inhibition, cytotoxicity) with a variety of molecular descriptors. These descriptors typically fall into three categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). Studies on bifendate (B1666993) derivatives, for example, have shown that EHOMO can have a significant positive correlation with biological activity, suggesting that the compounds act as electron donors in their interaction with a biological receptor. asianpubs.org

Hydrophobic Descriptors: The most common hydrophobic descriptor is logP, the logarithm of the octanol-water partition coefficient. It measures the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic binding pockets.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight and van der Waals volume can influence how well a ligand fits into its target binding site. rsc.org

A typical QSAR model takes the form of a mathematical equation, such as: Activity = f(Electronic Properties, Hydrophobic Properties, Steric Properties) + error youtube.com

For example, a study on bifendate derivatives established a correlative equation where the biological activity, expressed as log(1/c), showed a linear correlation with EHOMO and logP. asianpubs.org Similarly, research on the toxicity of aromatic hydrocarbons in fish used descriptors like molecular weight and the octanol-water partition coefficient (Kow) to build a predictive QSAR model. nih.gov By analyzing these relationships, researchers can predict the activity of new, unsynthesized analogs and prioritize the synthesis of compounds with the highest predicted efficacy.

Table 1: Key Descriptors in QSAR Analysis

Descriptor ClassExample DescriptorRelevance to Biological Activity
Electronic EHOMO / ELUMODescribes the ability of a molecule to donate or accept electrons in a reaction with a biological target. asianpubs.org
Electronic Hammett Constant (σ)Quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. wikipedia.org
Hydrophobic logP / KowMeasures lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. nih.gov
Steric Molecular WeightRelates to the size of the molecule and its fit within a receptor site. nih.gov

Impact of Conformational Preferences on Biological Activity

Beyond the 2D structure, the 3D spatial arrangement of atoms, or conformation, plays a critical role in determining a molecule's biological activity. researchgate.net A ligand must adopt a specific conformation to fit optimally into the binding site of its target protein, much like a key fitting into a lock. The conformational preferences of a molecule are influenced by its constituent atoms and functional groups, which can introduce steric strain or favorable intramolecular interactions. researchgate.net

Studies on related acetophenone-based chalcone derivatives have utilized ¹H NMR and X-ray crystallography to determine their preferred conformations in both solution and solid states. researchgate.net In one such study, a chalcone derivative was found to adopt a syn-conformation, and this specific spatial arrangement was linked to its observed biological properties. researchgate.net The introduction of different substituents can alter the energy landscape, favoring an anti-conformation instead, which in turn can lead to a different biological efficacy or selectivity profile. These conformational changes can be influenced by factors like the size of substituents on the benzene rings, which can increase molecular strain. researchgate.net

Table 2: Conformational Isomers and Potential Biological Impact

ConformationDescriptionPotential Influence on Activity
syn Functional groups are on the same side of a reference plane in the molecule.May be the required conformation for binding to a specific receptor, leading to higher activity. researchgate.net
anti Functional groups are on opposite sides of a reference plane in the molecule.May be an inactive conformation or could allow binding to a different off-target, affecting selectivity. researchgate.net

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate structure-activity relationships at the molecular level. These approaches allow researchers to visualize and analyze interactions that are often impossible to observe directly through experimental means.

Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. nih.govnih.gov The process involves placing the ligand into the binding site of the target and evaluating the goodness of fit using a scoring function, which estimates the binding affinity.

For analogs of this compound, docking studies can be instrumental in identifying potential biological targets and understanding the molecular basis of their activity. For example, in a study of sulfonamide derivatives with structural similarities to the target compound, docking was used to predict their binding to tubulin. nih.gov The results suggested that the compounds bind to the colchicine (B1669291) site of tubulin, a hydrophobic region at the interface of α- and β-tubulin, thereby explaining their observed ability to inhibit microtubule polymerization. nih.gov

Docking can also reveal multiple potential binding modes. A study on nitazene (B13437292) derivatives binding to the μ-opioid receptor generated three distinct binding modes, with the ligand's benzimidazole (B57391) group extending into different subpockets of the receptor. nih.gov Such results provide hypotheses about ligand-receptor interactions that can be tested experimentally and guide the design of analogs with improved selectivity for a specific binding pose.

Table 3: Examples of Docking Studies in SAR

Ligand ClassTarget ProteinPredicted Binding Site/ModeKey Finding
Sulfonamide AnalogsTubulinColchicine SiteDocking provided a structural hypothesis for the observed antimitotic activity. nih.gov
Nitazene Derivativesμ-Opioid ReceptorSubpockets SP1, SP2, SP3Docking identified multiple plausible binding modes, requiring further investigation to determine the most relevant one. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system containing the ligand, the receptor, and surrounding solvent molecules, providing a trajectory that reveals the stability of binding, conformational changes, and key intermolecular interactions. mdpi.comnih.gov

MD simulations are crucial for refining the results of docking studies. utupub.fi A binding mode that appears favorable in a static dock may prove unstable over time. Following the docking of nitazene derivatives to the μ-opioid receptor, MD simulations were performed to assess the stability of the three predicted binding modes. nih.gov The simulations suggested that one of the modes (the SP2-binding mode) was the most stable and thus the most likely biologically relevant pose. nih.gov

Furthermore, MD simulations can elucidate the complex conformational changes that occur upon ligand binding. nih.gov Simulations of a riboswitch aptamer in both its ligand-free (OPEN) and ligand-bound (CLOSED) states revealed the interaction network and structural reorganizations responsible for the switching mechanism. nih.gov For analogs of this compound, MD simulations can assess the stability of the ligand in the binding pocket, identify key hydrogen bonds and hydrophobic interactions that persist over time, and reveal the role of protein flexibility in accommodating the ligand. utupub.fi

Table 4: Applications of Molecular Dynamics (MD) Simulations

System StudiedSimulation TimeKey Insights Gained
Nitazene-μ-Opioid Receptor ComplexNot specifiedAssessed the stability of different docked poses, identifying the most favorable binding mode. nih.gov
Sirtuin-Ligand Complexes20-50 nsConfirmed stable binding of ligands in the binding site and identified critical, persistent ligand-protein interactions. utupub.fi
Adenine Riboswitch Aptamer15 nsCharacterized the conformational changes between the ligand-free and ligand-bound states. nih.gov

Advanced Structural Elucidation and Computational Chemistry of 1 4 Bromo 3 Methoxyphenyl Ethanone

Single-crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

A definitive analysis of the solid-state molecular structure of 1-(4-Bromo-3-methoxyphenyl)ethanone, which can only be achieved through single-crystal X-ray diffraction, remains to be published. Such a study is crucial for unequivocally determining its three-dimensional arrangement in the crystalline form.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Currently, there are no published crystallographic data detailing the crystal system, space group, or unit cell parameters (a, b, c, α, β, γ) for this compound. This fundamental information, which forms the basis of all further solid-state analysis, is not available in the Cambridge Structural Database (CSD) or other public repositories based on the conducted searches.

Analysis of Molecular Conformations and Dihedral Angles in the Solid State

Without experimental crystal structure data, a verifiable analysis of the molecule's conformation and the specific dihedral angles between the phenyl ring and the acetyl and methoxy (B1213986) substituents in the solid state is not possible. The planarity and orientation of these groups are key to understanding its packing and interactions.

Characterization of Intermolecular Interactions (e.g., C-H...O, C-H...Br, π-π stacking)

A detailed characterization of the non-covalent interactions that govern the supramolecular assembly of this compound in its crystal lattice is contingent on obtaining its crystal structure. While one could hypothesize the presence of weak C-H···O or C-H···Br hydrogen bonds and potential halogen bonding or π-π stacking, experimental data is required for confirmation and detailed geometric analysis. For related molecules, such as acetovanillone (B370764) (4'-Hydroxy-3'-methoxyacetophenone), studies have revealed extensive intermolecular hydrogen bonding networks (C—H⋯O and O—H⋯O) that dictate the crystal packing. chemicalbook.com However, the presence and role of the bromine atom in the title compound would significantly alter these potential interactions.

Quantum Chemical Calculations (DFT, TD-DFT): Geometry Optimization, Electronic Structure, and Reactivity Descriptors

A specific, peer-reviewed computational study employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for this compound has not been identified in the scientific literature. While DFT studies have been performed on analogous compounds like 4-hydroxy-3-methoxyacetophenone and other derivatives, these results cannot be directly extrapolated to the title compound due to the influence of the bromo-substituent on the electronic structure. researchgate.netnih.gov

Theoretical Optimization of Molecular Geometries and Conformers

No published research is available that details the theoretical optimization of the molecular geometry of this compound. Such a study would provide insights into the most stable conformers in the gaseous phase and offer a comparison point for the experimental solid-state structure.

Calculation of Electronic Absorption Spectra and Excited State Energies

Detailed theoretical calculations of the electronic absorption spectra (UV-Vis) and the energies of excited states for this compound are not present in the available literature. This information, typically obtained through TD-DFT calculations, is essential for understanding the photophysical properties of the compound.

Determination of Global Reactivity Descriptors

For this compound, these descriptors would be calculated to understand its behavior in chemical reactions. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These calculated values are instrumental in predicting how this compound would interact with other reagents. A high electrophilicity index, for example, would suggest that the molecule is a strong electron acceptor.

Interactive Data Table: Illustrative Global Reactivity Descriptors

Note: The following data is illustrative, as specific experimental or computational results for this compound were not available in the searched literature. The values are representative of what might be expected for a molecule of this type.

DescriptorSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.8
Energy GapΔEELUMO - EHOMO4.7
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.8
Electronegativityχ(I+A)/24.15
Chemical Hardnessη(I-A)/22.35
Electrophilicity Indexωχ²/(2η)3.66

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactive Sites

Mapping of Electron Potential for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would reveal:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this molecule, such regions would be concentrated around the oxygen atoms of the carbonyl (C=O) and methoxy (-OCH₃) groups due to the high electronegativity of oxygen. These sites are the most likely points for protonation or interaction with Lewis acids.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The most significant positive potential is often associated with the carbonyl carbon, making it a primary target for nucleophiles.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

By analyzing the MEP map, chemists can predict the orientation of approach for other reactants and identify the most probable sites for various chemical reactions.

Analysis of HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the HOMO and LUMO of reacting species. The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized predominantly over the electron-rich aromatic ring and the oxygen atom of the methoxy group. These are the regions from which the molecule would most readily donate electrons in a reaction, for instance, during electrophilic aromatic substitution.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO is anticipated to be centered on the acetyl group, particularly on the carbonyl carbon and the adjacent aromatic carbon. This distribution makes the carbonyl carbon the most electrophilic site, susceptible to attack by nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Computational Studies on Conformational Preferences and Energetic Barriers

Relaxed Potential Energy Surface Scans

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. A relaxed potential energy surface (PES) scan is a computational method used to explore the different conformations of a molecule and their relative energies.

For this compound, the most significant conformational flexibility arises from the rotation of the acetyl group relative to the plane of the phenyl ring. A relaxed PES scan would be performed by systematically rotating the dihedral angle defined by the atoms C(aromatic)-C(aromatic)-C(carbonyl)-O(carbonyl). At each incremental step of rotation (e.g., every 10-15 degrees), the energy of the molecule is calculated while allowing all other geometric parameters (bond lengths and angles) to relax to their minimum energy state. This process generates a plot of energy versus the dihedral angle, revealing the energetic barriers to rotation and identifying the energy minima that correspond to stable conformers.

Identification of Most Stable Conformers

The results from the PES scan allow for the identification of the most stable conformer(s) of this compound.

Global Minimum: The conformation corresponding to the lowest point on the potential energy surface is the most stable and, therefore, the most populated conformer at equilibrium. For acetophenone (B1666503) derivatives, the most stable conformation is typically one where the carbonyl group is coplanar with the aromatic ring. This planarity allows for maximum conjugation between the π-system of the ring and the carbonyl group, which provides additional stabilization.

Local Minima: Other low-energy points on the PES scan represent other stable, albeit less populated, conformers.

Transition States: The peaks on the energy profile correspond to transition states, which are the high-energy structures that the molecule must pass through to convert from one stable conformer to another. The height of these peaks represents the energy barrier to rotation.

For this compound, the global minimum energy conformer would likely feature the acetyl group lying in the plane of the phenyl ring. Steric hindrance between the acetyl group's methyl and the ring's methoxy group or bromine atom would determine the precise orientation and could potentially favor a slightly non-planar structure if steric repulsion outweighs the stabilizing effect of conjugation.

In Silico Molecular Docking for Ligand-Target Interactions and Binding Mechanism Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein's binding site.

Prediction of Binding Poses and Affinities with Biological Macromolecules

Elucidation of Specific Amino Acid Interactions and Binding Site Characteristics

Following the prediction of the binding pose, a detailed analysis of the interactions between this compound and the amino acid residues of the binding site would be conducted. This elucidation is crucial for understanding the mechanism of binding and for guiding further structural modifications to enhance affinity or specificity. The types of interactions that would be analyzed include:

Hydrogen Bonds: The carbonyl oxygen and the methoxy group of this compound could act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues like arginine, lysine, or serine within the binding site.

Hydrophobic Interactions: The phenyl ring and the methyl group of the ethanone (B97240) moiety can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, an often-overlooked but significant non-covalent interaction, with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Pi Stacking: The aromatic phenyl ring can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Visualization software would be used to generate images of the docked complex, highlighting these specific interactions and providing a clear picture of the binding site characteristics.

Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activities

To develop a predictive QSAR model for the biological activities of this compound and its analogs, a dataset of compounds with known activities would be required. While specific QSAR models for this compound are not documented in the available literature, the general approach would involve calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Steric parameters, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polarizability, electronic parameters.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound. nih.gov

Application of Statistical Methods (e.g., Principal Component Analysis) for SAR

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of a dataset by reducing the number of variables while retaining most of the original information. In the context of structure-activity relationship (SAR) studies of this compound analogs, PCA can be applied to a matrix of calculated molecular descriptors for a series of related compounds.

The application of PCA would help in:

Identifying the most important descriptors that contribute to the variance within the dataset.

Visualizing the relationships between compounds and identifying clusters of similar molecules.

Reducing the dimensionality of the data, which can then be used to build more robust QSAR models.

By plotting the principal components against each other, a "chemical space" can be visualized, where the position of each compound is determined by its structural properties. This allows for a qualitative understanding of the SAR, guiding the design of new analogs with desired activity profiles.

Theoretical Interpretation and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for interpreting and validating experimental spectroscopic data. By calculating the theoretical spectra of a molecule, a direct comparison with experimental data can be made, aiding in the correct assignment of spectral features.

For this compound, theoretical calculations would involve optimizing its molecular geometry and then performing frequency, NMR shielding, and electronic transition calculations.

Spectroscopic TechniqueTheoretical Prediction MethodExpected Key Features for this compound
NMR Spectroscopy GIAO (Gauge-Including Atomic Orbital) method within DFTCalculation of ¹H and ¹³C chemical shifts. Predictions would show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl protons. The calculated shifts would be compared to experimental values to confirm the structure.
IR Spectroscopy DFT frequency calculationsPrediction of vibrational frequencies. Key peaks would include the C=O stretching of the ketone, C-O stretching of the methoxy group, C-Br stretching, and various aromatic C-H and C=C stretching and bending modes. Comparing theoretical and experimental wavenumbers helps in assigning the observed bands.
UV-Vis Spectroscopy Time-Dependent DFT (TD-DFT)Calculation of electronic transitions. The predicted absorption maxima (λmax) would correspond to π→π* and n→π* transitions within the aromatic system and the carbonyl group. This helps in understanding the electronic structure and interpreting the experimental UV-Vis spectrum.

By correlating the theoretical data with experimental spectra, a high degree of confidence in the structural elucidation of this compound can be achieved. Any discrepancies between the theoretical and experimental data can also provide insights into intermolecular interactions or solvent effects present in the experimental conditions.

Q & A

Q. Critical factors :

  • Catalyst purity (AlCl₃ must be freshly sublimed).
  • Moisture exclusion to prevent side reactions.
  • Stoichiometric control of brominating agents to minimize di-substitution.

(Basic) What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Q. Key techniques :

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.0 ppm) with coupling patterns reflecting substituent positions. The methoxy group shows a singlet (~δ 3.8 ppm), and the acetyl group as a singlet (~δ 2.6 ppm) .
    • ¹³C NMR : Carbonyl resonance at ~200 ppm, with aromatic carbons split due to bromine’s electronegativity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R factors < 0.05 indicating high precision. For example, C–Br bond lengths typically measure ~1.90 Å, consistent with sp²-hybridized carbons .

Validation : Cross-check melting points (literature range: 85–88°C) and mass spectra (M⁺ at m/z 228/230 for Br isotopes) .

(Advanced) How can researchers resolve contradictions in reaction outcomes during the synthesis of halogenated derivatives of this compound?

Contradictions often arise from competing reaction pathways (e.g., para vs. ortho substitution) or unintended byproducts (e.g., di-brominated species). Strategies include:

  • Kinetic vs. thermodynamic control :
    • Low temperatures (0°C) favor kinetic products (e.g., para-bromination), while higher temperatures (60°C) favor thermodynamic stabilization of ortho products .
  • Byproduct identification : Use HPLC-MS to detect trace impurities and adjust reagent ratios (e.g., reduce Br₂ from 1.2 to 1.0 equiv.) .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict substituent effects on electrophilic aromatic substitution regioselectivity .

(Advanced) What experimental designs optimize regioselectivity in electrophilic substitutions on the aromatic ring of this compound?

The bromine and methoxy groups strongly influence regioselectivity. Methodological considerations:

  • Directing effects :
    • Methoxy (-OMe) : Ortho/para-directing but sterically hinders ortho positions.
    • Bromine (-Br) : Meta-directing due to electron-withdrawing effects.
  • Protecting groups : Temporarily protect the ketone (e.g., as a ketal) to prevent deactivation of the ring during further substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity, while non-polar solvents (e.g., toluene) favor slower, selective reactions .

Case study : Nitration of this compound in H₂SO₄ at 0°C yields >90% para-nitro product due to steric hindrance from the methoxy group .

(Advanced) How can crystallographic data from SHELX refinements be used to analyze conformational distortions in derivatives of this compound?

SHELXL refinement outputs provide torsion angles and thermal parameters to assess structural deviations:

  • Torsion angles : Compare O–C(Ar)–C(O)–CH₃ angles to ideal values (120° for planar ketones). Deviations >5° suggest steric strain from bulky substituents .
  • Displacement parameters (Ueq) : High Ueq values for bromine atoms indicate dynamic disorder, requiring multi-conformer modeling .
  • Twinned crystals : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

  • Hazards : Irritant (skin/eyes), possible sensitizer.
  • Mitigation :
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Avoid exposure to moisture (reacts exothermically with H₂O).
    • Store in amber glass under inert gas (N₂) to prevent degradation .

(Advanced) How do solvent polarity and temperature influence the reaction kinetics of nucleophilic substitutions on this compound?

  • Polar solvents (e.g., DMSO): Stabilize transition states in SNAr reactions, accelerating substitutions at the para-bromo position.
  • Low temperatures (<0°C): Favor SN2 mechanisms for primary alkyl halides but slow down aryl bromide reactivity.
  • Case example : Reaction with NaN₃ in DMF at 80°C replaces Br with N₃ in 4 hours (vs. 24 hours in THF) .

(Basic) What are the key applications of this compound in medicinal chemistry research?

  • Intermediate for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).
  • Fluorescent probes : Bromine allows Suzuki couplings to attach bioorthogonal tags .
  • Metabolic studies : Methoxy group serves as a stable isotopic label (¹³C or ²H) in tracer experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.